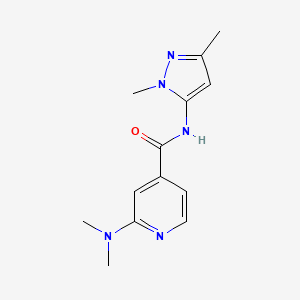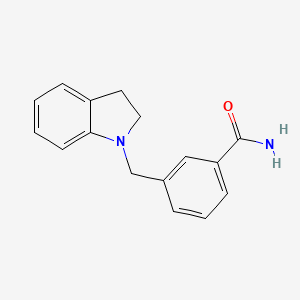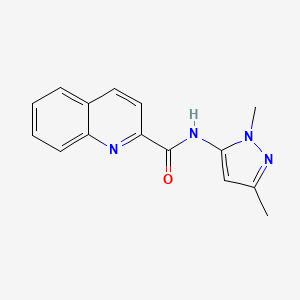
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic small molecule that has been widely studied for its anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer treatment.
Mechanism of Action
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide's mechanism of action is thought to be due to its ability to activate the immune system and induce tumor vascular disruption. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to activate the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. These cytokines are thought to induce tumor vascular disruption, leading to the death of tumor cells.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of the immune system, the induction of tumor vascular disruption, and the release of pro-inflammatory cytokines. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has a number of advantages for use in lab experiments. It is a synthetic small molecule that can be easily synthesized on a large scale, making it an attractive candidate for further development and commercialization. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments. However, 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for the study of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide. One area of research is the development of novel formulations of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to predict patient response to 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide treatment. Additionally, there is ongoing research aimed at understanding the molecular mechanisms underlying 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide's anti-tumor activity, which could lead to the development of more effective anti-cancer therapies. Finally, there is interest in exploring the potential use of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide in combination with other anti-cancer agents to improve treatment outcomes.
Synthesis Methods
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and reaction conditions to produce the final product. While the synthesis of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide is relatively complex, it can be carried out on a large scale, making it a viable candidate for further development and commercialization.
Scientific Research Applications
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been extensively studied for its anti-cancer properties. In preclinical studies, 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to selectively target and kill tumor cells by inducing tumor vascular disruption. This mechanism of action is thought to be due to the activation of the immune system and the release of pro-inflammatory cytokines. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been shown to have anti-tumor effects in a variety of different cancer types, including lung, breast, and prostate cancer.
properties
IUPAC Name |
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-7-12(18(4)16-9)15-13(19)10-5-6-14-11(8-10)17(2)3/h5-8H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMRYYWWPPSBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)


![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)

![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)


![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)

![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)

![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)